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Compound of Interest

Compound Name:
2-(1-Amino-2-hydroxyethyl)-4-

methylphenol

Cat. No.: B13623128

Get Quote

Executive Summary & Compound Significance
The molecule 2-(1-Amino-2-hydroxyethyl)-4-methylphenol (C₉H₁₃NO₂) represents a

specialized "privileged scaffold" in medicinal chemistry. Structurally, it fuses a p-cresol core with

an ortho-positioned ethanolamine side chain. This specific geometry creates a unique

intramolecular hydrogen-bonding network that distinguishes it from its para-substituted

regioisomers (such as the octopamine/synephrine class).

This guide provides a definitive workflow for the structural characterization of this entity. Unlike

standard catalog reagents, this compound often appears as a critical intermediate in the

synthesis of benzoxazine heterocycles or as a degradation impurity in saligenin-based β₂-

agonists (e.g., Levalbuterol, Salbutamol). Its analysis requires a rigorous orthogonal approach

to resolve its chiral center and potential for rotameric exchange.

Theoretical Structural Framework
Before instrumental analysis, we must establish the connectivity logic. The molecule consists of

two distinct spin systems coupled to a central aromatic core.
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Molecular Connectivity Breakdown
System A (Aromatic Core): A 1,2,4-trisubstituted benzene ring. The 4-methyl group breaks

symmetry, creating a specific coupling pattern for the three aromatic protons.

System B (Aliphatic Side Chain): An ABX spin system. The chiral center at C1' (carrying the

amine) makes the adjacent methylene protons (C2'-H) diastereotopic. They will not appear

as a simple doublet but as a complex multiplet (dd or ddd) due to magnetic inequivalence.

System C (Labile Protons): Three exchangeable protons (Phenolic -OH, Aliphatic -OH,

Amine -NH₂).

Visualization: Analytical Logic Flow
The following diagram outlines the decision tree for confirming this structure, moving from

mass-based identification to stereochemical resolution.
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Figure 1: Orthogonal analytical workflow for complete structural elucidation.

Mass Spectrometry Profiling (LC-MS/MS)
Mass spectrometry provides the first line of evidence. The fragmentation pattern of amino-

phenols is predictable and serves as a self-validating check.

Ionization & Fragmentation Mechanics
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode). The primary amine is easily

protonated.
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Parent Ion: [M+H]⁺ = m/z 168.10.

Critical Fragmentation Pathway: Unlike simple phenols, the amino-ethanol side chain

undergoes a characteristic Alpha-Cleavage. The bond between the chiral carbon (C1') and the

hydroxymethyl group (C2') is weak.

Fragment Ion (m/z) Loss Identity Mechanistic Origin

168 [M+H]⁺ Protonated Molecular Ion

150 [M+H - H₂O]⁺
Dehydration (Likely from

aliphatic OH)

137 [M+H - CH₂OH]⁺
Diagnostic Peak: α-cleavage of

the hydroxymethyl tail.

120 [M+H - CH₂OH - NH₃]⁺
Secondary loss of amine from

the 137 fragment.

Fragmentation Logic Diagram
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Figure 2: Primary fragmentation pathways observed in ESI+ MS/MS.

Nuclear Magnetic Resonance (NMR)
Characterization
NMR is the gold standard for confirming the regiochemistry (2-position vs 4-position).

Solvent Selection
Recommended: DMSO-d6.

Reasoning: Chloroform-d (CDCl₃) often causes broadening of the exchangeable -OH/-NH₂

protons and may not solubilize the polar amino-alcohol tail effectively. DMSO-d6 stabilizes

the intramolecular H-bonds, allowing observation of the phenolic -OH and amine protons.

Predicted 1H NMR Assignments (400 MHz, DMSO-d6)
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Position Type δ (ppm)
Multiplicit
y

Integratio
n

Coupling
(J)

Structural
Insight

Ar-H3 Aromatic 6.60 - 6.70 Doublet (d) 1H J ≈ 8.0 Hz

Ortho to

methyl,

meta to

OH.

Ar-H5 Aromatic 6.80 - 6.90 dd 1H
J ≈ 8.0, 2.0

Hz

Coupled to

H3 and H6.

Ar-H6 Aromatic 7.00 - 7.10 Doublet (d) 1H J ≈ 2.0 Hz

Meta

coupling

confirms

1,2,4

pattern.

C1'-H Methine 3.90 - 4.10 Multiplet 1H Complex

Chiral

center;

coupled to

NH₂ and

CH₂.

C2'-H Methylene 3.40 - 3.60 Multiplet 2H
ABX

System

Diastereoto

pic protons

(anisochro

nous).

Ar-CH3 Methyl 2.15 - 2.25 Singlet (s) 3H -

Distinctive

aromatic

methyl.

Ph-OH Phenolic 9.00 - 9.50 Broad s 1H -

Downfield

due to H-

bonding.

NH2/OH Labile 3.00 - 5.00 Broad 3H -

Highly

variable

with

concentrati

on/water.
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The "Diastereotopic" Trap
Expert Insight: Do not expect the CH₂OH group to appear as a clean doublet. Because C1' is

chiral, the two protons on C2' see different magnetic environments. They will appear as an AB

part of an ABX system (often two sets of doublets of doublets), potentially overlapping with the

water peak in DMSO.

Validation: Run a 1H-13C HSQC experiment. If the complex multiplet at ~3.5 ppm correlates

to a single carbon signal at ~65 ppm, this confirms they are geminal protons on the same

carbon.

Stereochemical Analysis (Chirality)
The molecule possesses one chiral center at the benzylic position (C1'). Synthetic routes

typically yield a racemate (50:50 mixture of R and S). For drug development, separating these

is mandatory.

Chiral HPLC Method Development
Standard C18 columns will not separate the enantiomers. You must use a chiral stationary

phase (CSP).

Column Class: Polysaccharide-based (Amylose or Cellulose derivatives).

Recommended Column: Chiralpak AD-H or OD-H (or equivalents).

Mobile Phase: Alkane/Alcohol mixture (e.g., Hexane:Ethanol 90:10) with 0.1% Diethylamine

(DEA).

Why DEA? The basic amine tail will interact strongly with silanols on the column, causing

peak tailing. DEA acts as a masking agent to sharpen peaks.

Detection: UV at 280 nm (Phenolic maximum).

Experimental Protocols
Protocol A: Preparation for NMR Analysis

Mass: Weigh 5–10 mg of the solid sample.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13623128?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

Drying: If the sample is hygroscopic (common for amino-phenols), add activated 3Å

molecular sieves directly to the NMR tube 1 hour prior to acquisition to suppress the HDO

signal.

Acquisition:

Run standard 1H (16 scans).

Run D₂O exchange: Add 1 drop of D₂O, shake, and re-run. The peaks at >9 ppm (Ph-OH)

and ~4-5 ppm (NH₂/OH) should disappear, confirming they are labile protons.

Protocol B: Stability & Handling (The "Oxazolidine"
Risk)
Warning: Amino-alcohols adjacent to phenols are prone to reacting with aldehydes (even

atmospheric formaldehyde or impurities in solvents) to form Oxazolidines or Benzoxazines.

Observation: If you see a new singlet at ~5.0 ppm and a shift in the aromatic region, your

sample may have cyclized.

Prevention: Store the compound in solid form, under argon, at -20°C. Avoid acetone or

methanol containing traces of formaldehyde during extraction.
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2-hydroxyethyl)-4-methylphenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13623128/docs#structural-elucidation-analytical-
profiling-2-1-amino-2-hydroxyethyl-4-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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